(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is an organic compound that features a thiazole ring, a methoxyphenyl group, a nitrophenyl group, and an acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and nitrophenyl groups via substitution reactions. The final step might involve the formation of the acrylonitrile moiety through a condensation reaction.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, anticancer, and anti-inflammatory activities. The presence of the thiazole ring and nitrophenyl group often contributes to these biological activities.
Medicine
In medicine, such compounds could be investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-(4-(3-methoxyphenyl)thiazol-2-yl)acetonitrile
- 2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-17-7-2-4-13(8-17)18-12-27-19(22-18)14(10-20)11-21-15-5-3-6-16(9-15)23(24)25/h2-9,11-12,21H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFYGQXPVLEHM-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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